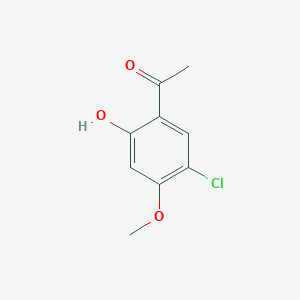

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone

Description

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (CAS: 116265-99-7) is a substituted acetophenone derivative with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. Its structure features a chloro group at position 5, a hydroxyl group at position 2, and a methoxy group at position 4 on the aromatic ring. The compound is synthesized via two primary routes:

- Sandmeyer reaction: Diazotization of 5-amino-2-hydroxy-4-methoxyacetophenone followed by chlorine substitution .

- Friedel-Crafts acylation: Reaction of acetyl chloride with 4-chlororesorcinol dimethyl ether in the presence of AlCl₃, yielding a 79% product .

Characterization techniques include UV-Vis, FT-IR, NMR (¹H and ¹³C), and mass spectrometry.

Properties

IUPAC Name |

1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGYJIJDICKJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride without a solvent at temperatures between 120-140°C . Another method includes the Hoesch condensation of orcinol with methoxyacetonitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl ethanones.

Scientific Research Applications

Scientific Research Applications

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research.

Pharmaceuticals Due to its biological activities, it is explored as a potential pharmaceutical. It has been studied for its biological activities and interactions with different biological targets, making it a subject of interest in pharmaceutical research.

- Anti-inflammatory Agent This compound has diverse biological activities, particularly as an anti-inflammatory agent.

- Antimicrobial Properties It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- CFTR Correctors A study evaluated the efficacy of compounds incorporating the 5-chloro-2-methoxyphenyl moiety as correctors for CFTR.

Material Science It is used as an intermediate in the synthesis of more complex organic compounds and materials.

Organic Synthesis The presence of a ketone group (C=O) and a phenolic group (OH) suggests this compound could be a useful intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds. It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Biological Activities and Interactions

The combination of a phenolic group and a methoxy group (OCH3) introduces the possibility of the molecule having interesting biological properties. Research could investigate its potential interactions with biological targets or enzymes. The mechanism of action for this compound involves its interaction with biological targets. Experimental data from biological assays support its role as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloro group can also affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone with structurally similar compounds, focusing on substituent variations, physical properties, and bioactivity.

Substituent Position and Type Variations

Key structural analogs differ in halogen type, hydroxyl/methoxy group positions, and additional functional groups (Table 1).

Table 1: Structural Comparison of Analogous Compounds

Key Observations :

- Halogen Effects: Bromine substitution (e.g., 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone) increases molecular weight significantly compared to chlorine analogs .

- Positional Isomerism: The hydroxyl and methoxy group positions (e.g., 2 vs. 4) influence polarity and solubility. For example, 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone has a melting point of ~97–98°C, distinct from the target compound’s properties .

Physical Properties

Melting points and synthesis yields vary with substituent patterns (Table 2).

Key Observations :

- Lower yields in Friedel-Crafts syntheses (e.g., 38% for 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone) suggest steric or electronic challenges due to substituent positioning .

- Melting point discrepancies (e.g., 107–108°C vs. 109–110°C for positional isomers) highlight the role of crystal packing influenced by substituent arrangement .

Key Observations :

- Hydroxyl groups at positions 2 and 5 (as in 1-(5-Chloro-2-hydroxyphenyl)ethanone) may enhance radical scavenging activity, common in phenolic antioxidants .

Biological Activity

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone, also known as 5-chloro-2-hydroxy-4-methoxyacetophenone, is an organic compound with significant biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C₉H₉ClO₃. The compound features a phenolic ring substituted with a chlorine atom, a hydroxyl group, and a methoxy group attached to an ethanone functional group. The synthesis typically involves modifying phenolic structures through various chemical reactions under controlled conditions to optimize yields and selectivity.

Biological Activities

This compound exhibits a range of biological activities, including:

1. Antimicrobial Properties

- Studies indicate that the compound demonstrates significant antimicrobial activity against various bacterial and fungal strains. In one study, it was compared with standard drugs like Amphotericin B and Vancomycin, showing moderate inhibitory effects .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Standard (Amphotericin B) | E. coli | 20 |

| This compound | S. aureus | 14 |

| Standard (Vancomycin) | S. aureus | 22 |

2. Anti-inflammatory Activity

- The compound has been reported to suppress pro-inflammatory responses by inhibiting NF-κB and MAPK signaling pathways, which are critical in the inflammatory process . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Cytotoxicity

- Evaluation of cytotoxic effects indicates that while the compound exhibits activity against various cancer cell lines, it also shows selective toxicity to normal cells, highlighting the importance of dosage in therapeutic applications .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy against multiple strains, revealing that while some derivatives showed higher activity, this compound maintained moderate effectiveness against both bacteria and fungi .

- Inhibition Studies : Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory properties .

- Cytotoxicity Assays : In vitro assays using MRC-5 and HepG2 cell lines showed varying degrees of cytotoxicity, with IC50 values indicating potential for further development as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation , where isovaleryl chloride reacts with 3-chloro-5-methoxyphenol in the presence of AlCl₃ as a catalyst . Optimization involves controlling reaction temperature (typically 0–5°C to minimize side reactions) and stoichiometric ratios. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity. Monitoring by thin-layer chromatography (TLC) or HPLC ensures reaction completion.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

Contradictions in spectral data often arise from solvent effects, impurities, or tautomerism. For example:

- NMR : Aromatic proton splitting patterns may vary due to hydrogen bonding with the hydroxy group. Use deuterated DMSO to stabilize tautomers .

- IR : The carbonyl stretch (~1650–1700 cm⁻¹) and hydroxy O-H stretch (~3200 cm⁻¹) should be cross-validated with computational IR spectra (DFT methods) .

- Mass Spectrometry : Compare experimental m/z values (e.g., molecular ion at m/z 170.5968) with theoretical isotopic patterns to confirm molecular formula (C₈H₇ClO₂) .

Q. What crystallization techniques are suitable for obtaining high-quality single crystals of this compound for X-ray analysis?

Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) promotes crystal growth. Use SHELXL for refinement, leveraging its robust handling of hydrogen bonding and disorder common in polyhydroxy aromatic systems .

Advanced Research Questions

Q. What computational strategies effectively predict the physicochemical properties or bioactivity of this compound?

- QSPR/QSAR Models : Use quantum-chemical descriptors (e.g., HOMO-LUMO gaps, dipole moments) to predict solubility or logP values .

- Molecular Docking : Screen against antimicrobial targets (e.g., bacterial enzymes) using PyRx or AutoDock. Evidence suggests strong binding affinity due to the chloro and hydroxy groups' electron-withdrawing effects .

- ADMET Prediction : Tools like SwissADME can assess Lipinski’s rule compliance (zero violations expected due to MW < 500 and ≤5 H-bond donors) .

Q. How does the substitution pattern (chloro, hydroxy, methoxy) influence reactivity in multi-step syntheses?

- Chloro Group : Directs electrophilic substitution to the para position, enabling functionalization (e.g., Suzuki coupling) .

- Hydroxy Group : Participates in hydrogen bonding, stabilizing intermediates. Protect with acetyl groups during harsh reactions .

- Methoxy Group : Enhances electron density on the ring, facilitating nucleophilic attacks. Demethylation (e.g., BBr₃) can regenerate hydroxy groups for further derivatization .

Q. What experimental designs address challenges in studying tautomerism or polymorphism in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.